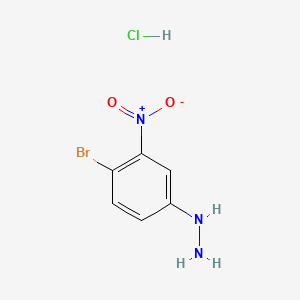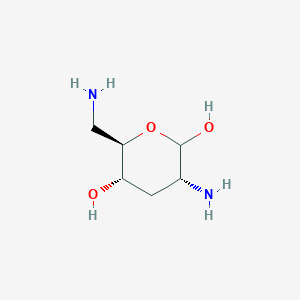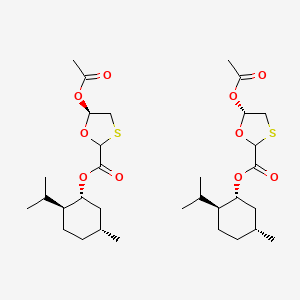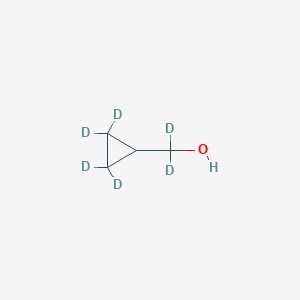
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the cyclopropyl and methyl groups. This labeling is useful for various analytical and research purposes, particularly in the fields of chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethyl alcohol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .
化学反应分析
Types of Reactions
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the alcohol to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N) at room temperature.
Major Products Formed
Oxidation: Cyclopropyl-2,2,3,3-d4-methyl-d2 ketone or aldehyde.
Reduction: Cyclopropyl-2,2,3,3-d4-methyl-d2 hydrocarbon.
Substitution: Cyclopropyl-2,2,3,3-d4-methyl-d2 chloride or bromide.
科学研究应用
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules during chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
作用机制
The mechanism of action of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts, providing valuable insights into reaction mechanisms and pathways .
相似化合物的比较
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol can be compared with other deuterated alcohols, such as:
Cyclopropyl-2,2,3,3-d4-methyl alcohol: Similar structure but without deuterium atoms in the methyl group.
Cyclopropyl-2,2,3,3-d4-ethyl-d2 alcohol: Similar structure but with an ethyl group instead of a methyl group.
Cyclopropyl-2,2,3,3-d4-propyl-d2 alcohol: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for detailed analytical and research purposes.
属性
分子式 |
C4H8O |
|---|---|
分子量 |
78.14 g/mol |
IUPAC 名称 |
dideuterio-(2,2,3,3-tetradeuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2,3D2 |
InChI 键 |
GUDMZGLFZNLYEY-NMFSSPJFSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])[2H])C([2H])([2H])O)[2H] |
规范 SMILES |
C1CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


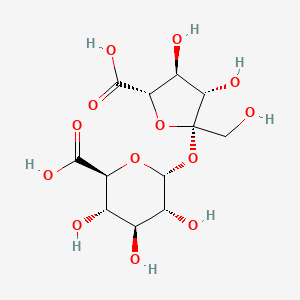
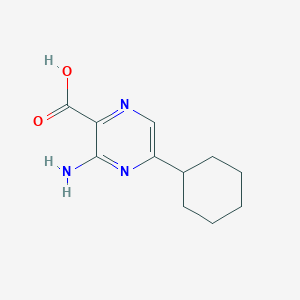

![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
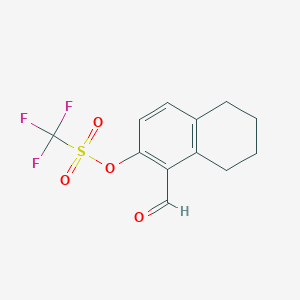
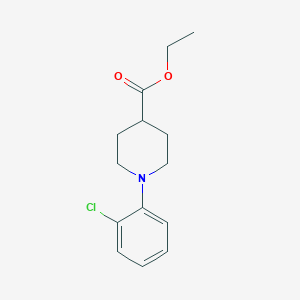
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
